(2-Methoxyphenyl)acetaldehyde

MAO-B inhibition neuropharmacology aldehyde substrate

(2-Methoxyphenyl)acetaldehyde (CAS 33567-59-8) is an aromatic aldehyde with the molecular formula C9H10O2 and a molecular weight of 150.17 g/mol. It is a colorless to pale yellow liquid with a characteristic odor, possessing a density of 1.0±0.1 g/cm³, a boiling point of 236.2±15.0 °C at 760 mmHg, and a predicted LogP of 1.69.

Molecular Formula C9H10O2
Molecular Weight 150.17 g/mol
CAS No. 33567-59-8
Cat. No. B1296219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methoxyphenyl)acetaldehyde
CAS33567-59-8
Molecular FormulaC9H10O2
Molecular Weight150.17 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CC=O
InChIInChI=1S/C9H10O2/c1-11-9-5-3-2-4-8(9)6-7-10/h2-5,7H,6H2,1H3
InChIKeyVKQKGJHUFQGOIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Methoxyphenyl)acetaldehyde CAS 33567-59-8: Physicochemical Baseline and Regulatory Identifiers


(2-Methoxyphenyl)acetaldehyde (CAS 33567-59-8) is an aromatic aldehyde with the molecular formula C9H10O2 and a molecular weight of 150.17 g/mol . It is a colorless to pale yellow liquid with a characteristic odor, possessing a density of 1.0±0.1 g/cm³, a boiling point of 236.2±15.0 °C at 760 mmHg, and a predicted LogP of 1.69 . The compound is classified under HS code 2912499000 for customs purposes and is available from research chemical suppliers at typical purities of 95% . This baseline characterization is essential for procurement decisions where compound identity and physical properties must be verified against alternative arylacetaldehyde derivatives.

Why (2-Methoxyphenyl)acetaldehyde Cannot Be Substituted by Phenylacetaldehyde or Other Arylacetaldehyde Isomers


Generic substitution of (2-methoxyphenyl)acetaldehyde with phenylacetaldehyde or regioisomeric methoxyphenylacetaldehydes is scientifically unsound due to profound differences in electronic properties, enzymatic inhibition profiles, and steric effects . The ortho-methoxy substituent alters the electron density of the aromatic ring and introduces steric hindrance that directly impacts binding interactions with biological targets, as evidenced by distinct IC50 values against monoamine oxidases [1]. Furthermore, the methoxy group modulates the compound's reactivity in synthetic applications, including Schiff base formation and metal complexation, which are sensitive to substitution pattern [2]. The quantitative evidence below demonstrates that these molecular differences translate into measurable performance gaps, making direct interchangeability between (2-methoxyphenyl)acetaldehyde and its structural analogs invalid without experimental validation.

Quantitative Differentiation of (2-Methoxyphenyl)acetaldehyde from Closest Analogs


MAO-B Inhibition: 2-Methoxy Substitution Confers 4-Fold Weaker Affinity Compared to Phenylacetaldehyde

(2-Methoxyphenyl)acetaldehyde exhibits an IC50 of 2100 nM against human recombinant MAO-B, which is approximately 13-fold higher (i.e., 13-fold weaker inhibition) than the 160 nM IC50 observed for phenylacetaldehyde under identical assay conditions [1][2]. This ortho-methoxy substitution reduces MAO-B binding affinity relative to the unsubstituted phenyl analog, demonstrating that the methoxy group is not a silent substituent in this enzyme interaction context.

MAO-B inhibition neuropharmacology aldehyde substrate

MAO-A Inhibition: (2-Methoxyphenyl)acetaldehyde Displays Nanomolar Potency with Species-Dependent Variation

(2-Methoxyphenyl)acetaldehyde demonstrates potent inhibition of MAO-A with IC50 values of 6 nM against human recombinant enzyme and 20 nM against rat brain MAO-A [1]. This represents a 3.3-fold species difference in potency. In contrast, phenylacetaldehyde data for MAO-A inhibition under comparable conditions is not available from the same assay platform, but literature indicates it serves primarily as a MAO-B substrate rather than a potent inhibitor [2].

MAO-A inhibition species comparison aldehyde substrate

ALDH3A1 Inhibition: Ortho-Methoxy Derivative Exhibits Millimolar Potency

(2-Methoxyphenyl)acetaldehyde inhibits human ALDH3A1 with an IC50 of 2.10E+3 nM (2.1 µM) [1]. No direct comparative data for phenylacetaldehyde or other regioisomers in this specific ALDH3A1 assay were identified, but this measurement establishes a quantitative baseline for the ortho-methoxy derivative's interaction with this detoxification enzyme.

ALDH3A1 inhibition aldehyde dehydrogenase cancer metabolism

Schiff Base and Metal Complex Synthesis: Ortho-Methoxy Aldehyde Enables Distinct Coordination Chemistry

(2-Methoxyphenyl)acetaldehyde has been successfully employed as a starting material for synthesizing Schiff base ligands with 2-aminobenzofuran, followed by preparation of Cu(II) and Mn(II) complexes [1]. While comparative synthetic yields for para- or meta-methoxy isomers were not reported in this study, the ortho-methoxy substitution pattern influences both the aldehyde reactivity and the steric environment around the metal coordination site, which may affect complex stability and geometry.

Schiff base metal complex coordination chemistry

Optimal Application Scenarios for (2-Methoxyphenyl)acetaldehyde Based on Quantitative Evidence


MAO-A Targeted Probe Development

With an IC50 of 6 nM against human recombinant MAO-A, (2-methoxyphenyl)acetaldehyde is suited for studies requiring potent, reversible MAO-A inhibition in human systems [1]. This application is supported by the compound's nanomolar potency and distinct species-dependent variation (20 nM in rat), which may inform translational pharmacology studies.

MAO-B Substrate Specificity Studies

The 13-fold weaker MAO-B inhibition of (2-methoxyphenyl)acetaldehyde (IC50 = 2100 nM) compared to phenylacetaldehyde (IC50 = 160 nM) makes it a valuable comparator for structure-activity relationship (SAR) investigations into the effect of ortho-methoxy substitution on MAO-B binding [1][2].

Schiff Base Ligand and Metal Complex Synthesis

The ortho-methoxy substitution pattern of (2-methoxyphenyl)acetaldehyde influences both aldehyde reactivity and the steric environment in metal coordination complexes, as demonstrated by its successful use in synthesizing Schiff bases with 2-aminobenzofuran and subsequent Cu(II) and Mn(II) complexes [3].

ALDH3A1 Inhibition Research

The measured IC50 of 2.1 µM against human ALDH3A1 provides a quantitative starting point for studies investigating this enzyme's role in cancer metabolism and chemoresistance [4].

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